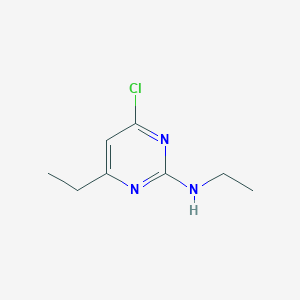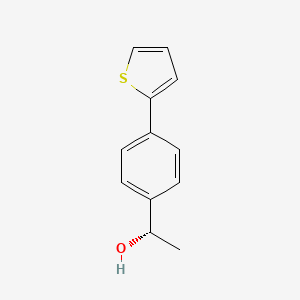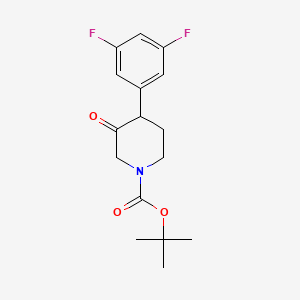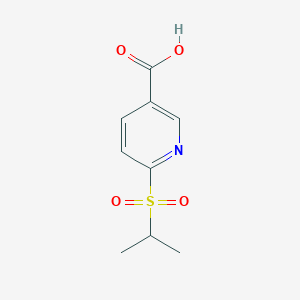
6-(Propane-2-sulfonyl)-nicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Propane-2-sulfonyl)-nicotinic acid is a compound that features a nicotinic acid core with a propane-2-sulfonyl group attached to the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propane-2-sulfonyl)-nicotinic acid typically involves the introduction of the propane-2-sulfonyl group to the nicotinic acid core. One common method involves the reaction of nicotinic acid with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 6-(Propane-2-sulfonyl)-nicotinic acid may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Propane-2-sulfonyl)-nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the nicotinic acid core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted nicotinic acid derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Propane-2-sulfonyl)-nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-(Propane-2-sulfonyl)-nicotinic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid Derivatives: Compounds such as 6-chloronicotinic acid and 6-methylnicotinic acid share a similar core structure but differ in their substituents.
Sulfonyl Compounds: Compounds like propane-2-sulfonyl fluoride and benzenesulfonyl chloride have similar sulfonyl groups but different core structures.
Uniqueness
6-(Propane-2-sulfonyl)-nicotinic acid is unique due to the combination of the nicotinic acid core and the propane-2-sulfonyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C9H11NO4S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
6-propan-2-ylsulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6(2)15(13,14)8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12) |
InChI-Schlüssel |
MOXGTQCAIAZNOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


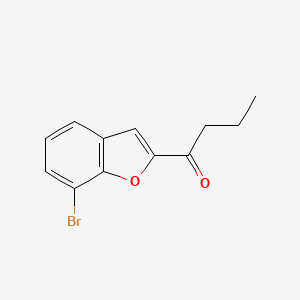
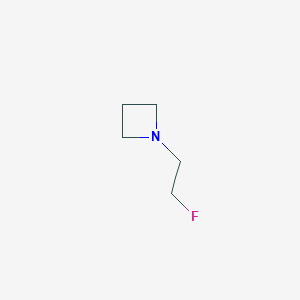
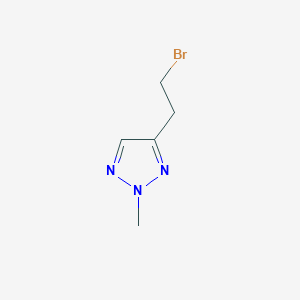


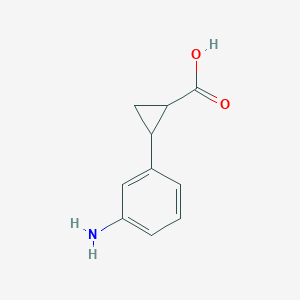
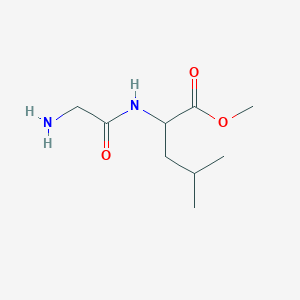

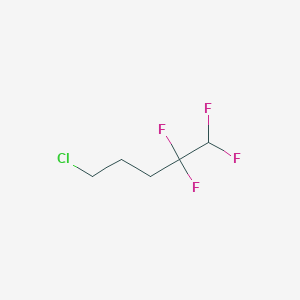
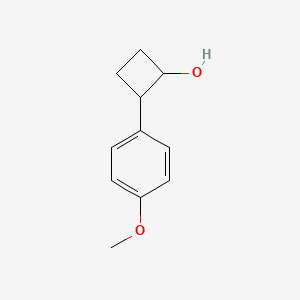
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
